molecular formula C13H17NO3S B2438764 5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034612-89-8

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2438764
CAS RN: 2034612-89-8
M. Wt: 267.34
InChI Key: VWCVCEXOEPDAAF-UHFFFAOYSA-N
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Description

The compound is a derivative of bicyclo[2.2.1]heptane, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bicyclo[2.2.1]heptane scaffold, a sulfonyl group, and a 3-methylbenzyl group. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, sulfonylureas, which contain a sulfonyl group, provoke a brisk release of insulin from the pancreas . They act on the so-called ‘sulfonylurea receptors’ (SUR1) on the pancreatic β cell membrane—causing depolarization by reducing conductance of ATP sensitive K+ channels .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis Techniques

Bicyclic compounds, including azabicyclo[2.2.1]heptane derivatives, are synthesized through various innovative techniques, offering insights into the complexity and versatility of these molecules. For instance, allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides can undergo gold-catalyzed cycloisomerization, leading to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes with high yields and diastereoselectivities. This method showcases the intricate pathways to construct bicyclic frameworks, emphasizing the role of catalysts in achieving structural complexity (Miege, Meyer, & Cossy, 2010).

Chemical Rearrangements and Transformations

Chemical rearrangements play a crucial role in the synthesis of bicyclic sulfonamides. A noteworthy example is the desymmetrization of N-sulfonated aziridines by alkyllithium reagents in the presence of chiral ligands, leading to bicyclic sulfonamides with significant stereochemical control. Such transformations are essential for the synthesis of complex molecules, offering pathways to novel structures and functionalities (Müller, Riegert, & Bernardinelli, 2004).

Applications in Catalysis and Synthesis

Bicyclic structures, including those related to azabicyclo[2.2.1]heptane, find applications in catalysis and synthetic chemistry. For example, enantioselective syntheses utilizing bicyclic frameworks demonstrate the potential of these compounds in constructing chiral molecules, which are crucial in the development of pharmaceuticals and agrochemicals. The control over stereochemistry in these syntheses underscores the importance of bicyclic compounds in achieving precise molecular configurations (Armstrong, Bhonoah, & White, 2009).

Structural and Mechanistic Insights

The study of bicyclic compounds also provides valuable insights into molecular structure and reaction mechanisms. For instance, the crystal and molecular structure analysis of related bicyclic sulfonamides enhances our understanding of molecular geometries and interactions. Such insights are pivotal in the design and synthesis of new compounds with desired properties and activities (Trefonas & Majeste, 1965).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As a general rule, handling any chemical compound should be done with appropriate safety measures, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. For example, the bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 , suggesting potential applications in pharmaceuticals.

properties

IUPAC Name

5-[(3-methylphenyl)methylsulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-3-2-4-11(5-10)9-18(15,16)14-7-13-6-12(14)8-17-13/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCVCEXOEPDAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

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